molecular formula C23H25NO3 B10798801 AKR1C3 inhibitor KV-37 CAS No. 1954693-22-1

AKR1C3 inhibitor KV-37

Cat. No.: B10798801
CAS No.: 1954693-22-1
M. Wt: 363.4 g/mol
InChI Key: SMYHHZFAWOLAAX-RVDMUPIBSA-N
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Description

KV-37 is a synthetic organic compound known for its inhibitory effects on the enzyme aldo-keto reductase 1C3 (AKR1C3). This enzyme is involved in the biosynthesis of intratumoral androgens, which play a significant role in the development of castration-resistant prostate cancer. KV-37 has shown promising antineoplastic activity, making it a potential therapeutic agent for managing drug-resistant prostate cancer .

Preparation Methods

The synthesis of KV-37 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance its biological activity and stability.

    Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial production methods for KV-37 would likely involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

KV-37 undergoes several types of chemical reactions, including:

    Oxidation: KV-37 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on KV-37, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups to the core structure, allowing for the creation of analogs with varying properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

KV-37 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

KV-37 exerts its effects by inhibiting the activity of the enzyme aldo-keto reductase 1C3. This enzyme is responsible for the biosynthesis of intratumoral androgens, which contribute to the development of castration-resistant prostate cancer. By inhibiting this enzyme, KV-37 reduces the levels of intratumoral testosterone and 5α-dihydrotestosterone, leading to decreased androgen receptor transactivation and reduced expression of prostate-specific antigen. This ultimately results in the inhibition of prostate cancer cell growth and increased sensitivity to other antineoplastic agents like enzalutamide .

Comparison with Similar Compounds

KV-37 is unique in its high selectivity and stability as an inhibitor of aldo-keto reductase 1C3. Similar compounds include other inhibitors of the same enzyme, such as:

    Stylopine: A natural compound with inhibitory effects on aldo-keto reductase 1C3.

    MF-15: A synthetic compound with dual inhibitory action on both full-length androgen receptor and its variant in enzalutamide-resistant prostate cancer.

Compared to these compounds, KV-37 has shown a higher degree of synergistic interaction with enzalutamide, making it a more potent therapeutic agent for drug-resistant prostate cancer .

Properties

CAS No.

1954693-22-1

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

(E)-3-[4-(3-methylbut-2-enyl)-3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C23H25NO3/c1-17(2)8-12-20-13-9-19(11-15-23(26)27)16-21(20)24-22(25)14-10-18-6-4-3-5-7-18/h3-9,11,13,15-16H,10,12,14H2,1-2H3,(H,24,25)(H,26,27)/b15-11+

InChI Key

SMYHHZFAWOLAAX-RVDMUPIBSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1)/C=C/C(=O)O)NC(=O)CCC2=CC=CC=C2)C

Canonical SMILES

CC(=CCC1=C(C=C(C=C1)C=CC(=O)O)NC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

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